N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-7-5-9(8(2)22-7)12-16-17-14(23-12)15-11(20)10-6-19(3)18-13(10)21-4/h5-6H,1-4H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHIGLZYBVWJRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=CN(N=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 285.30 g/mol. The compound features a pyrazole core linked to an oxadiazole moiety and a methoxy group, which may enhance its biological activity.
Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. The presence of the pyrazole and oxadiazole rings suggests potential interactions with cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
| Compound Name | Mechanism of Action | Reference |
|---|---|---|
| Pyrazole Derivative A | COX-2 Inhibition | |
| Oxadiazole Compound B | Anti-inflammatory via NF-kB pathway | |
| Pyrazole Analog C | Inhibition of prostaglandin synthesis |
Anti-inflammatory Activity
In studies involving pyrazole derivatives, significant anti-inflammatory effects have been observed. For instance, compounds similar to this compound demonstrated inhibition of paw edema in animal models. The efficacy was comparable to standard anti-inflammatory drugs such as diclofenac sodium.
Case Study:
A study by Sivaramakarthikeyan et al. evaluated various pyrazole derivatives for their anti-inflammatory properties using carrageenan-induced paw edema in rats. The most potent derivative showed an inhibition percentage significantly higher than the control group .
Analgesic Activity
The analgesic effects of compounds containing the pyrazole structure have been documented. These compounds may act through central and peripheral mechanisms to alleviate pain.
Case Study:
Research demonstrated that specific pyrazole derivatives exhibited significant analgesic activity in various pain models, suggesting their potential use in pain management therapies .
Toxicity and Safety Profile
Safety evaluations are crucial for any new drug candidate. Preliminary toxicity studies on related compounds indicate that they possess favorable safety profiles with minimal adverse effects observed at therapeutic doses.
Table 2: Toxicity Data from Related Compounds
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Modifications
Pyrazole Derivatives :
- Example 1 : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
- Key Differences : Replaces the oxadiazole-carboxamide group with a carbothioamide (-C(S)NH2) and incorporates a triazole substituent.
- Impact : The carbothioamide group enhances sulfur-mediated interactions (e.g., metal coordination), while the triazole improves π-π stacking.
- Example 2: N-substituted pyrazoline carbaldehydes () Key Differences: Features a 4,5-dihydro-pyrazoline (non-aromatic) core with aldehyde substituents. Impact: Reduced aromaticity may decrease metabolic stability compared to the fully aromatic pyrazole in the target compound.
Oxadiazole Derivatives :
- Example : 5-[(3,4-Dimethoxyphenyl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]-1,3,4-oxadiazole-2-carboxamide ()
- Key Differences : Retains the 1,3,4-oxadiazole-carboxamide backbone but substitutes the pyrazole and furan groups with a dimethoxyphenyl-pyrrolidinyl system.
- Impact : Increased polarity from dimethoxy groups may improve solubility but reduce membrane permeability.
Substituent Analysis
*Calculated based on molecular formula (C15H16N4O4).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
